molecular formula C16H11BrFN3O2S B4064476 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide

Cat. No. B4064476
M. Wt: 408.2 g/mol
InChI Key: XXLRGLIAUAIGBC-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications of 1,3,4-oxadiazole-based drugs are important to ensure high cytotoxicity towards malignant cells .


Synthesis Analysis

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (thione)s involves a reaction between acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.3 g/mol . Other computed properties include a topological polar surface area of 134 Ų .

Scientific Research Applications

Antimicrobial Applications

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, including compounds structurally similar to 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant potency against a broad panel of bacterial and fungal strains, including Gram-positive bacteria (S. aureus and E. faecalis), Gram-negative bacteria (E. coli and P. aeruginosa), and fungi (C. albicans and A. niger). The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial efficacy (Parikh & Joshi, 2014).

Anticancer Screening

Compounds within this chemical class have also been investigated for their potential anticancer activities. A study involving the synthesis and evaluation of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share a core structural motif with the specified compound, has demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer cells. These findings suggest the therapeutic potential of these compounds in cancer treatment (Abu-Melha, 2021).

Enzyme Inhibition and Biological Screening

Research into the biological activities of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide and related compounds has extended to enzyme inhibition studies, where these compounds have been evaluated against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The results indicate that these compounds exhibit notable inhibitory effects, highlighting their potential as leads for the development of therapeutic agents for conditions associated with enzyme dysfunction (Abbasi et al., 2018).

Mechanism of Action

The anticancer potential of 1,3,4-oxadiazole derivatives is due to their ability to inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Future Directions

The future directions in the research of this compound and its derivatives are likely to focus on further exploring their anticancer potential and understanding their mechanisms of action . Additionally, the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells is a promising area of research .

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2S/c17-11-7-5-10(6-8-11)15-20-21-16(23-15)24-9-14(22)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLRGLIAUAIGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 5
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 6
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide

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